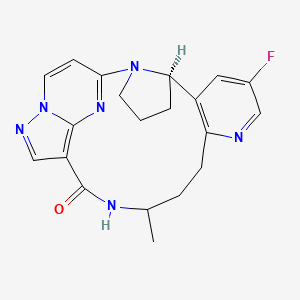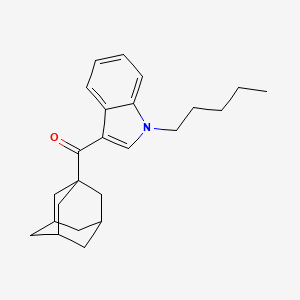
1-Pentyl-3-(1-adamantoyl)indole
Vue d'ensemble
Description
1-Pentyl-3-(1-adamantoyl)indole, also known as AB-001, is a designer drug that was found as an ingredient in synthetic cannabis smoking blends . It has a molecular formula of C24H31NO .
Molecular Structure Analysis
The molecular structure of 1-Pentyl-3-(1-adamantoyl)indole consists of a pentyl group attached to an indole group, which is further connected to an adamantoyl group . The average mass is 349.509 Da and the monoisotopic mass is 349.240570 Da .Applications De Recherche Scientifique
Cannabimimetic Activity : 1-Pentyl-3-(1-adamantoyl)indole, along with similar compounds, shows cannabimimetic activity, meaning it mimics the effects of cannabis. These compounds have affinities to cannabinoid receptors CB1 and CB2, which are influenced by their functional groups. They have been found in seized materials, indicating their use in illicit products (Jankovics et al., 2012).
Metabolism and Detection : Studies have focused on the metabolism of synthetic cannabinoids like 1-Pentyl-3-(1-adamantoyl)indole. They produce various metabolites, some of which can be used for drug abuse detection in biological samples. For example, human liver microsomes (HLMs) produce mono-, di-, and trihydroxylated metabolites, along with N-desalkyl metabolites (Sobolevsky et al., 2015).
Synthetic Drug Identification : The compound has been identified in illegal products, particularly in Japan. Its structural features, including the adamantyl group, make it a novel type of synthetic cannabinoid (Uchiyama et al., 2012).
Pharmacological Evaluation : Adamantane-derived indoles, including 1-Pentyl-3-(1-adamantoyl)indole, have been evaluated for their pharmacological effects. Studies have focused on their agonist activity at cannabinoid receptors and their potential psychoactive effects (Banister et al., 2013).
Chemical Analysis and Profiling : Research has also delved into the chemical profiling of these compounds, using techniques like gas chromatography-mass spectrometry (GC-MS) and high-resolution mass spectrometry, to understand their properties and potential risks (Grigoryev et al., 2012).
Legislative and Regulatory Aspects : The compound's inclusion in controlled substances lists due to its psychoactive properties and potential for abuse has been a subject of legal and regulatory studies (Federal Register, 2016).
Orientations Futures
Propriétés
IUPAC Name |
1-adamantyl-(1-pentylindol-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31NO/c1-2-3-6-9-25-16-21(20-7-4-5-8-22(20)25)23(26)24-13-17-10-18(14-24)12-19(11-17)15-24/h4-5,7-8,16-19H,2-3,6,9-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHWDYCMMUPPWQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)C34CC5CC(C3)CC(C5)C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90158822 | |
| Record name | AB-001 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90158822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Pentyl-3-(1-adamantoyl)indole | |
CAS RN |
1345973-49-0 | |
| Record name | (1-Pentyl-1H-indol-3-yl)tricyclo[3.3.1.13,7]dec-1-ylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1345973-49-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | AB-001 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1345973490 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AB-001 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90158822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AB-001 (cannabinoid) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H657DIA015 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





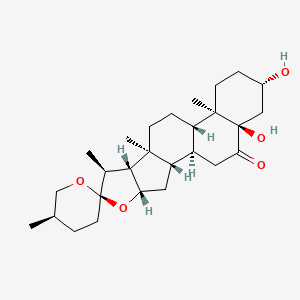
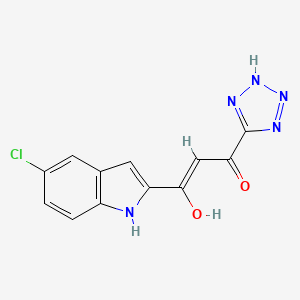



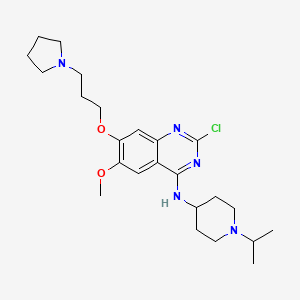
![3-(3-Aminopropoxy)-N-[2-[[3-[[(4-chloro-2-hydroxyphenyl)amino]carbonyl]-2-naphthalenyl]oxy]ethyl]-2-naphthalenecarboxamideHydrochloride](/img/structure/B605007.png)



